GABAA Receptor Inhibition: Androsterone Sulfate vs. DHEA‑Sulfate and Epiandrosterone Sulfate
Androsterone sulfate inhibits GABA‑induced currents in cultured chick spinal cord neurons with an IC₅₀ of 57 µM [REFS‑1]. In the same experimental system, DHEA‑sulfate (DHEAS) is approximately 6‑fold more potent (IC₅₀ ≈ 9.7 µM), while epiandrosterone sulfate shows intermediate potency (IC₅₀ ≈ 30 µM) [REFS‑1]. Thus, the sulfated androstane series displays a clear potency rank order (DHEAS > epiandrosterone sulfate > androsterone sulfate) that precludes functional interchange.
| Evidence Dimension | Inhibition of GABA‑induced currents (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 57 µM |
| Comparator Or Baseline | DHEA‑sulfate IC₅₀ ≈ 9.7 µM; epiandrosterone sulfate IC₅₀ ≈ 30 µM |
| Quantified Difference | Androsterone sulfate is ~6‑fold less potent than DHEAS and ~2‑fold less potent than epiandrosterone sulfate. |
| Conditions | Cultured chick spinal cord neurons; GABA (3 µM)‑induced membrane currents; holding potential −70 mV. |
Why This Matters
For investigators studying negative allosteric modulation of GABAA receptors, substituting androsterone sulfate with DHEAS or epiandrosterone sulfate will introduce a 2‑ to 6‑fold potency error, invalidating dose‑response relationships.
- [1] Park‑Chung M, Malayev A, Purdy RH, Gibbs TT, Farb DH. Sulfated and unsulfated steroids modulate γ‑aminobutyric acidA receptor function through distinct sites. Brain Res. 1999 May 29;830(1):72‑87. doi:10.1016/s0006-8993(99)01381-5. (Data cited from GABRD topic summary, ScienceDirect.) View Source
